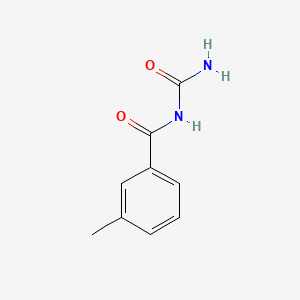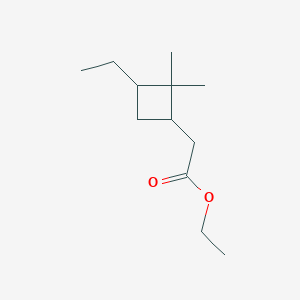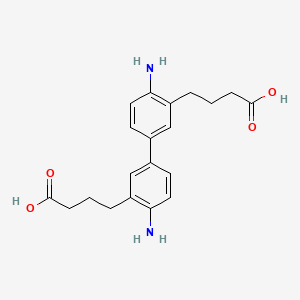
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core phenyl structure, followed by the introduction of amino and carboxypropyl groups through a series of reactions such as nitration, reduction, and carboxylation. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product from reaction by-products.
化学反応の分析
Types of Reactions
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
科学的研究の応用
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)pentanoic acid
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)hexanoic acid
Uniqueness
The uniqueness of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid lies in its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
34915-25-8 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
4-[2-amino-5-[4-amino-3-(3-carboxypropyl)phenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H24N2O4/c21-17-9-7-13(11-15(17)3-1-5-19(23)24)14-8-10-18(22)16(12-14)4-2-6-20(25)26/h7-12H,1-6,21-22H2,(H,23,24)(H,25,26) |
InChIキー |
WSOOIOONAKKNAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)CCCC(=O)O)CCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


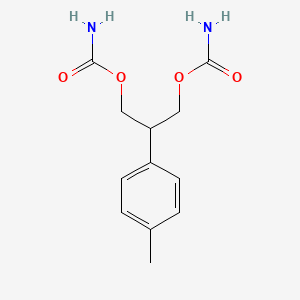
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
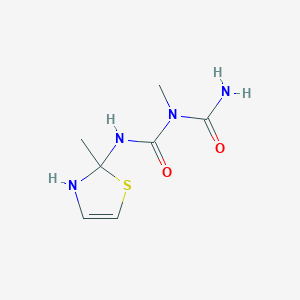
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
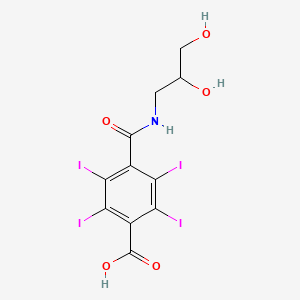

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
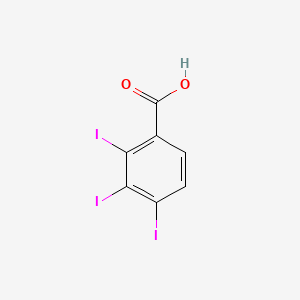
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
